molecular formula C24H26N4O4 B11200796 N-(4-ethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

N-(4-ethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B11200796
M. Wt: 434.5 g/mol
InChI Key: GFZNUTBPYMSQDR-UHFFFAOYSA-N
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Description

N-[(4-ETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with ethoxyphenyl and morpholinyl-pyrazinyl substituents, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethoxybenzylamine with 4-chlorobenzoyl chloride to form an intermediate benzamide. This intermediate is then reacted with 3-(morpholin-4-yl)pyrazine-2-ol under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate is commonly used for oxidative reactions.

    Reduction: Sodium borohydride is a typical reducing agent.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(4-ETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-ETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-fluorophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
  • N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Uniqueness

N-[(4-ETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE stands out due to its ethoxyphenyl group, which imparts unique chemical and biological properties. This differentiates it from similar compounds with different substituents, such as fluorophenyl or bromophenyl groups, which may exhibit different reactivity and biological activities.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide

InChI

InChI=1S/C24H26N4O4/c1-2-31-20-7-3-18(4-8-20)17-27-23(29)19-5-9-21(10-6-19)32-24-22(25-11-12-26-24)28-13-15-30-16-14-28/h3-12H,2,13-17H2,1H3,(H,27,29)

InChI Key

GFZNUTBPYMSQDR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4

Origin of Product

United States

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